![molecular formula C13H11BrN2O3 B2461354 2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide CAS No. 303065-87-4](/img/structure/B2461354.png)
2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide
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Description
2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide, also known as FBAH, is a chemical compound that has been widely studied for its potential applications in scientific research. FBAH is a hydrazide derivative that has been synthesized through various methods and has shown promising results in several areas of research. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial evaluation of compounds related to 2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide. For instance, Fuloria et al. (2014) detailed the creation of newer Schiff bases and Thiazolidinone derivatives from a process beginning with esterification, leading to compounds with evaluated antibacterial and antifungal activities (Fuloria, N., Fuloria, S., & Gupta, R., 2014). These findings highlight the potential use of such compounds in developing antimicrobial agents.
Nonlinear Optical Properties
In the realm of material science, compounds structurally related to 2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide have been synthesized and analyzed for their nonlinear optical properties. Naseema et al. (2010) synthesized three hydrazones and investigated their third-order nonlinear optical properties, identifying two compounds with significant optical limiting behavior, suggesting applications in optical devices like limiters and switches (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Pharmacological Screening
Another study focused on the pharmacological potential of benzimidazole derivatives, which involved steps starting from phenoxyacetic acid to produce compounds with in vivo anticonvulsant screening. Shaharyar et al. (2016) found two compounds with potent activity in screens, pointing to the therapeutic potential of such molecules in drug discovery (Shaharyar, M., Mazumder, A., Salahuddin, Garg, R., & Pandey, R. D., 2016).
Antitubercular Activities
The search for new treatments against tuberculosis has also incorporated compounds related to 2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide. Raja et al. (2010) synthesized diphenyl hydrazones and semicarbazones, evaluating their antibacterial and antitubercular activities against Mycobacterium tuberculosis H37 Rv, with one compound showing significant inhibition, suggesting a potential path for antitubercular drug development (Raja, A., Agarwal, A., Mahajan, N., Pandeya, S., & Ananthan, S., 2010).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-3-5-11(6-4-10)19-9-13(17)16-15-8-12-2-1-7-18-12/h1-8H,9H2,(H,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVDFFRFSAAOGD-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303065-87-4 |
Source
|
Record name | 2-(4-BROMOPHENOXY)-N'-(2-FURYLMETHYLENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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